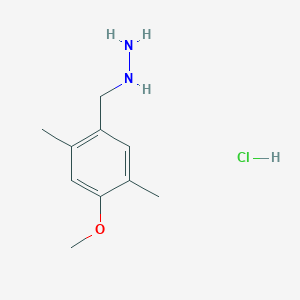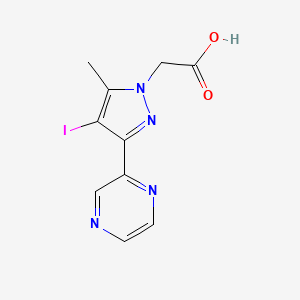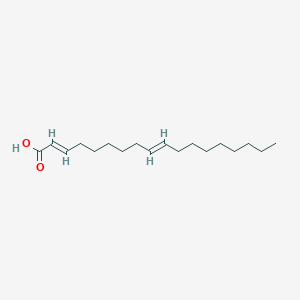
Octadeca-2,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,9E)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 2nd and 9th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9E)-Octadeca-2,9-dienoic acid can be achieved through several methods. One common approach involves the use of olefin metathesis reactions, where starting materials such as simple alkenes are transformed into the desired polyunsaturated fatty acid under the influence of catalysts like Grubbs’ catalyst . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (2E,9E)-Octadeca-2,9-dienoic acid often involves the extraction and purification from natural sources, such as plant oils. Techniques like solvent extraction, followed by chromatographic purification, are employed to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2E,9E)-Octadeca-2,9-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated fatty acids.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms at the double bond positions.
Major Products Formed
Applications De Recherche Scientifique
(2E,9E)-Octadeca-2,9-dienoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2E,9E)-Octadeca-2,9-dienoic acid exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It also interacts with various enzymes and receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(2E,9E)-Octadeca-2,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties compared to other polyunsaturated fatty acids .
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(2E,9E)-octadeca-2,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9+,17-16+ |
Clé InChI |
JUDVSKZBHCGCJO-JIXWLFTNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCC/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




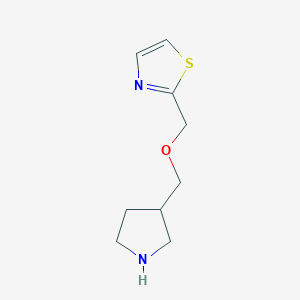
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
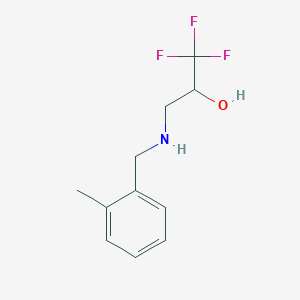
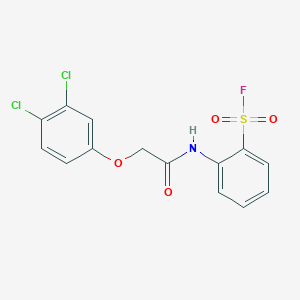
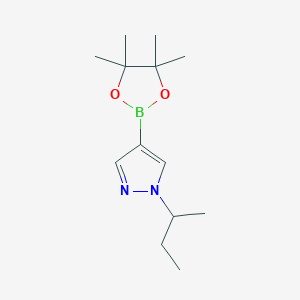
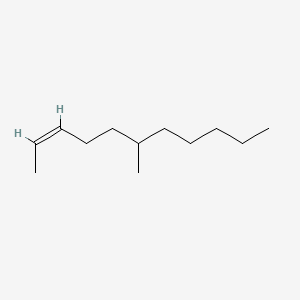

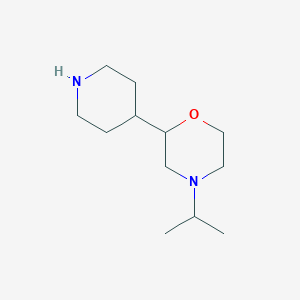
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
